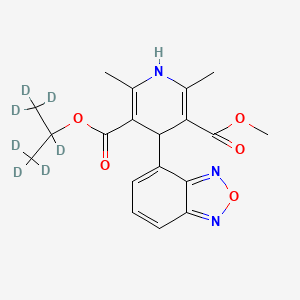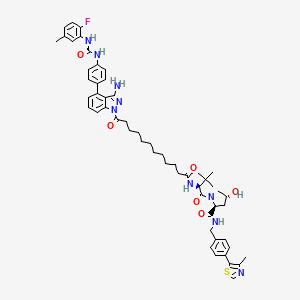
Vegfr-2-IN-39
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Vegfr-2-IN-39 is a compound known for its inhibitory effects on the vascular endothelial growth factor receptor 2 (VEGFR-2). This receptor plays a crucial role in angiogenesis, the process by which new blood vessels form from pre-existing ones. Inhibiting VEGFR-2 can be beneficial in treating various diseases, including cancer, where angiogenesis supports tumor growth and metastasis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Vegfr-2-IN-39 involves several steps, including the preparation of intermediates and the final coupling reaction. One common method involves the use of computer-aided design and cheminformatics approaches to identify active sites and predict target interactions . The synthetic route typically includes:
- Preparation of the core structure through a series of condensation and cyclization reactions.
- Functionalization of the core structure with various substituents to enhance activity and selectivity.
- Final coupling reactions to attach specific groups that improve the compound’s pharmacokinetic properties.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
- Use of high-throughput screening methods to identify the most efficient synthetic routes.
- Implementation of continuous flow chemistry to enhance reaction efficiency and scalability.
- Application of purification techniques such as chromatography to isolate the final product .
化学反応の分析
Types of Reactions
Vegfr-2-IN-39 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced products.
Substitution: Replacement of one functional group with another to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学的研究の応用
Vegfr-2-IN-39 has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study the inhibition of receptor tyrosine kinases.
Biology: Investigated for its role in regulating angiogenesis and endothelial cell functions.
Medicine: Explored as a potential therapeutic agent for treating cancers and other diseases involving abnormal angiogenesis.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting VEGFR-2
作用機序
Vegfr-2-IN-39 exerts its effects by binding to the ATP-binding site of VEGFR-2, preventing its dimerization and autophosphorylation. This inhibition blocks the downstream signaling pathways involved in endothelial cell proliferation, migration, and survival. Key molecular targets and pathways include:
PLCγ-PKC pathway: Involved in cell proliferation and survival.
TSAd-Src-PI3K-Akt pathway: Regulates cell migration and survival.
SHB-FAK-paxillin pathway: Mediates cell adhesion and migration
類似化合物との比較
Vegfr-2-IN-39 is compared with other VEGFR-2 inhibitors such as sorafenib, sunitinib, and lenvatinib. These compounds share similar mechanisms of action but differ in their chemical structures and pharmacokinetic properties. This compound is unique due to its specific binding affinity and selectivity for VEGFR-2, making it a promising candidate for targeted therapy .
List of Similar Compounds
- Sorafenib
- Sunitinib
- Lenvatinib
- Cabozantinib
- Lucitanib
- Foretanib
This compound stands out due to its potential for higher efficacy and lower toxicity compared to some of these existing inhibitors .
特性
分子式 |
C55H66FN9O6S |
|---|---|
分子量 |
1000.2 g/mol |
IUPAC名 |
(2S,4R)-1-[(2S)-2-[[12-[3-amino-4-[4-[(2-fluoro-5-methylphenyl)carbamoylamino]phenyl]indazol-1-yl]-12-oxododecanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C55H66FN9O6S/c1-34-19-28-42(56)43(29-34)61-54(71)60-39-26-24-37(25-27-39)41-15-14-16-44-48(41)51(57)63-65(44)47(68)18-13-11-9-7-6-8-10-12-17-46(67)62-50(55(3,4)5)53(70)64-32-40(66)30-45(64)52(69)58-31-36-20-22-38(23-21-36)49-35(2)59-33-72-49/h14-16,19-29,33,40,45,50,66H,6-13,17-18,30-32H2,1-5H3,(H2,57,63)(H,58,69)(H,62,67)(H2,60,61,71)/t40-,45+,50-/m1/s1 |
InChIキー |
YZGNCBAFOZBYKS-SHPBXJAASA-N |
異性体SMILES |
CC1=CC(=C(C=C1)F)NC(=O)NC2=CC=C(C=C2)C3=C4C(=CC=C3)N(N=C4N)C(=O)CCCCCCCCCCC(=O)N[C@H](C(=O)N5C[C@@H](C[C@H]5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C |
正規SMILES |
CC1=CC(=C(C=C1)F)NC(=O)NC2=CC=C(C=C2)C3=C4C(=CC=C3)N(N=C4N)C(=O)CCCCCCCCCCC(=O)NC(C(=O)N5CC(CC5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


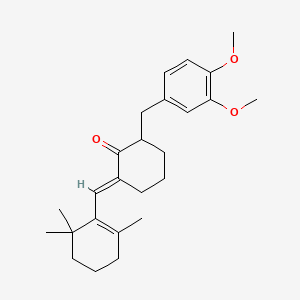
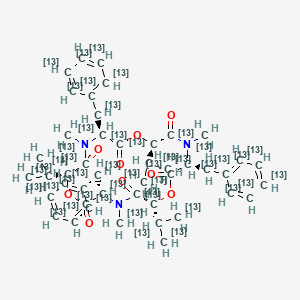
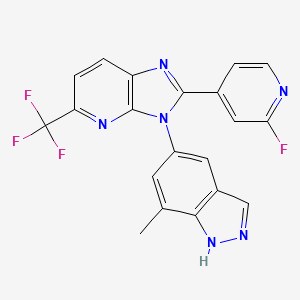
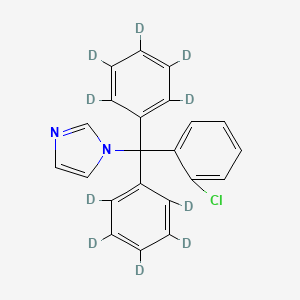
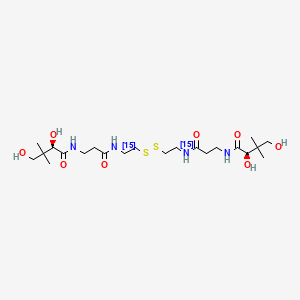
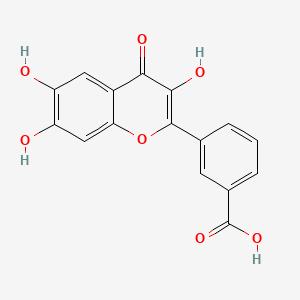
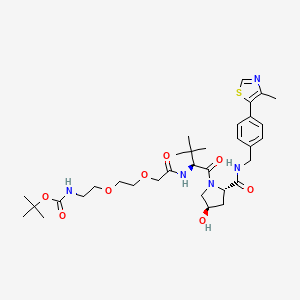

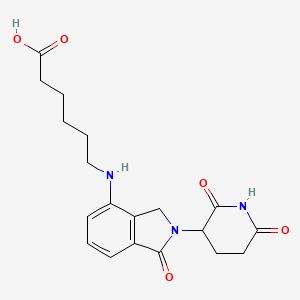
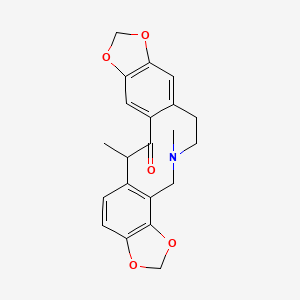
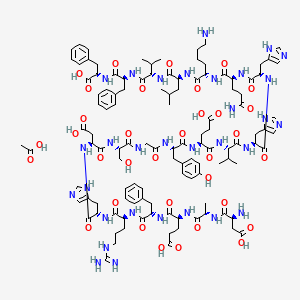
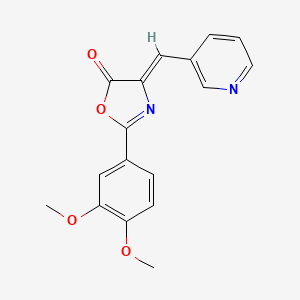
![tetrasodium;[[[(2R,4S,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12386869.png)
